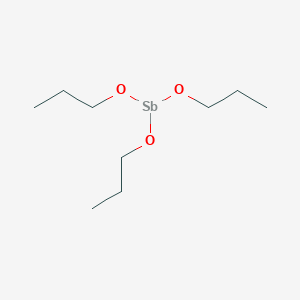
Antimony(III) propoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony(III) propoxide is an organometallic compound with the chemical formula Sb(OC₃H₇)₃. It is a colorless to pale yellow liquid that is primarily used as a precursor for various antimony-containing materials. This compound is known for its role in the synthesis of amorphous antimonic acid films and powders, which are utilized in studies related to electrical conductivity and morphology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Antimony(III) propoxide can be synthesized through the reaction of antimony trichloride with propanol. The reaction typically occurs under reflux conditions, where antimony trichloride is added to an excess of propanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
SbCl3+3C3H7OH→Sb(OC3H7)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form antimony(V) compounds. For example, it can be oxidized by hydrogen peroxide to form antimony(V) oxide.
Hydrolysis: This compound readily hydrolyzes in the presence of water to form antimony(III) hydroxide and propanol.
Substitution: this compound can participate in substitution reactions where the propoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Hydrolysis: Water or aqueous solutions facilitate hydrolysis.
Substitution: Various ligands, such as halides or other alkoxides, can be used in substitution reactions.
Major Products Formed:
Oxidation: Antimony(V) oxide.
Hydrolysis: Antimony(III) hydroxide and propanol.
Substitution: Compounds with different ligands replacing the propoxide groups.
Applications De Recherche Scientifique
Antimony(III) propoxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of antimony-containing materials, including amorphous antimonic acid films and powders.
Biology and Medicine: Research has explored the potential of antimony compounds in oncology, particularly for their antitumoral activities.
Industry: this compound is used in the production of flame-retardant materials and as a dopant in semiconductor materials.
Mécanisme D'action
The mechanism of action of antimony(III) propoxide involves its interaction with cellular components. In biological systems, antimony compounds can induce apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cell survival pathways . The molecular targets include phosphatases and other proteins that regulate cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Antimony(III) isopropoxide: This compound has a similar structure but with isopropoxide groups instead of propoxide groups.
Antimony(III) methoxide: Another related compound where methoxide groups replace the propoxide groups.
Uniqueness of Antimony(III) Propoxide: this compound is unique due to its specific reactivity and the ease with which it can be hydrolyzed to form antimony(III) hydroxide. Its ability to form amorphous antimonic acid films and powders makes it particularly valuable in studies related to electrical conductivity and morphology .
Propriétés
Numéro CAS |
4292-34-6 |
|---|---|
Formule moléculaire |
C9H21O3Sb |
Poids moléculaire |
299.02 g/mol |
Nom IUPAC |
tripropyl stiborite |
InChI |
InChI=1S/3C3H7O.Sb/c3*1-2-3-4;/h3*2-3H2,1H3;/q3*-1;+3 |
Clé InChI |
CQOXUSHAXLMSEN-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Sb](OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


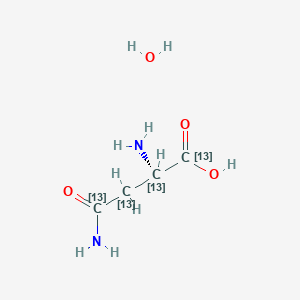

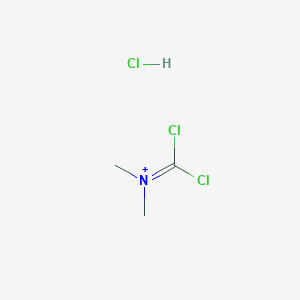
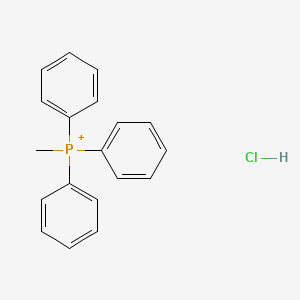

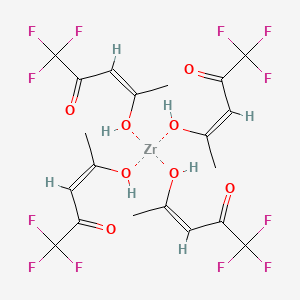
![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12061423.png)







